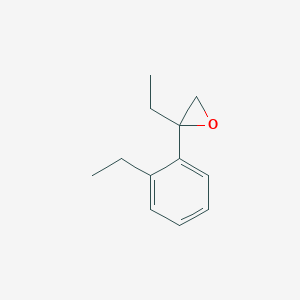
2-Ethyl-2-(2-ethylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(2-ethylphenyl)oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the strained ring makes oxiranes highly reactive and useful intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-ethylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
Industrial production of oxiranes often employs similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the specific requirements of the process. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency and selectivity of the epoxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(2-ethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Oxiranes can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Oxiranes can undergo substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form functionalized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Osmium tetroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Diols: Formed via oxidation
Alcohols: Formed via reduction
Functionalized Products: Formed via substitution reactions
Applications De Recherche Scientifique
2-Ethyl-2-(2-ethylphenyl)oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(2-ethylphenyl)oxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyl-oxirane: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-2-methyloxirane: Another similar compound with a different substitution pattern.
Uniqueness
2-Ethyl-2-(2-ethylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the ethyl groups can also affect the compound’s physical properties, such as boiling point and solubility .
Propriétés
IUPAC Name |
2-ethyl-2-(2-ethylphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-10-7-5-6-8-11(10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLNSOGRPFXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2(CO2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













